Dioxacarb-d3
Description
Dioxacarb-d3 (CAS RN: 1219795-12-6) is a deuterated isotopologue of the carbamate pesticide Dioxacarb (CAS RN: 6988-21-2). Its molecular formula is C₁₁H₁₀D₃NO₄, with a molecular weight of 226.24 g/mol . This compound is synthesized by replacing three hydrogen atoms with deuterium (99 atom% purity), enhancing its utility as a stable internal standard in mass spectrometry-based pesticide residue analysis . This compound is stored at 0–6°C to maintain stability, contrasting with non-deuterated Dioxacarb, which requires freezing at -20°C . Its primary application lies in quantifying trace pesticide residues in environmental and agricultural samples, leveraging isotopic labeling to correct matrix effects and instrument variability .
Properties
CAS No. |
1219795-12-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
226.246 |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3 |
InChI Key |
SDKQRNRRDYRQKY-FIBGUPNXSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Synonyms |
2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester; 2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl (Methyl- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dioxacarb-d3 involves the incorporation of deuterium atoms into the Dioxacarb molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Dioxacarb-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Dioxacarb in environmental and biological samples.
Biology: Studied for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions involving acetylcholine dysregulation.
Industry: Utilized in the development of insecticides and pest control products.
Mechanism of Action
Dioxacarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine result in prolonged stimulation of cholinergic receptors, causing paralysis and death of the target pests. The molecular targets involved include the active site of acetylcholinesterase and the cholinergic receptors.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Compounds
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